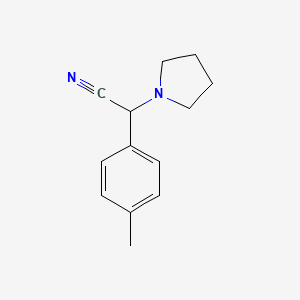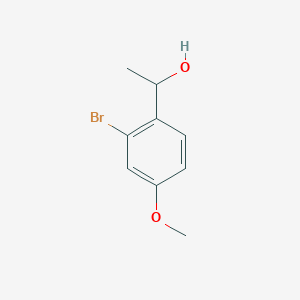
1-(2-Bromo-4-methoxyphenyl)ethan-1-ol
Overview
Description
It is synthesized as a precursor to many other chemicals that are used in various industries including pharmaceuticals, cosmetics, and food additives. The compound is also known by the name 2-Bromo-4-methoxybenzyl alcohol.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein tyrosine phosphatases such as shp-1 and ptp1b . These enzymes play crucial roles in cellular processes like cell growth, differentiation, mitotic cycle, and oncogenic transformation.
Mode of Action
If it indeed targets protein tyrosine phosphatases like shp-1 and ptp1b, it could potentially alter the phosphorylation state of proteins, thereby influencing signal transduction pathways within the cell .
Biochemical Pathways
Therefore, the compound could potentially impact pathways related to cell growth, differentiation, and oncogenic transformation .
Result of Action
If it acts on protein tyrosine phosphatases, it could potentially influence cellular processes like cell growth, differentiation, and oncogenic transformation .
Preparation Methods
1-(2-Bromo-4-methoxyphenyl)ethan-1-ol can be produced through several different methods. One common method includes the bromination of 4-methoxyphenylacetic acid followed by reduction with sodium borohydride. Other methods include the use of Grignard reagents and the use of benzyl radical cyclization.
Chemical Reactions Analysis
1-(2-Bromo-4-methoxyphenyl)ethan-1-ol undergoes various types of chemical reactions:
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Etherification: The hydroxyl group can react with alkyl halides to form ethers.
Oxidation: The alcohol group can be oxidized to a ketone (C=O) under specific conditions.
Common reagents and conditions used in these reactions include carboxylic acids for esterification, alkyl halides for etherification, and oxidizing agents for oxidation. The major products formed from these reactions are esters, ethers, and ketones, respectively.
Scientific Research Applications
1-(2-Bromo-4-methoxyphenyl)ethan-1-ol has many applications in scientific experiments. It is commonly used as a reactant in the synthesis of various compounds that are used in the pharmaceutical, cosmetic, and food industries. It is also used as a starting material for the synthesis of other chemicals including insecticides and perfumes. Additionally, this compound can be used in analytical chemistry, particularly in techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS).
Comparison with Similar Compounds
1-(2-Bromo-4-methoxyphenyl)ethan-1-ol can be compared with other similar compounds, such as:
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: This compound has a similar structure but contains a ketone group instead of a hydroxyl group.
2-Bromo-1-(4-methylphenyl)ethan-1-one: This compound has a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-(2-bromo-4-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSSRKRHXCIJRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165074.png)
![3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic Acid](/img/structure/B3165085.png)
![3-[4-(4-methylbenzoyl)piperazin-1-yl]propanoic Acid](/img/structure/B3165104.png)
![3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165113.png)
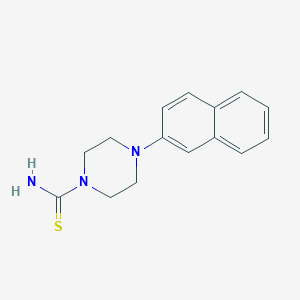
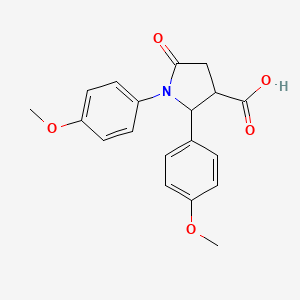
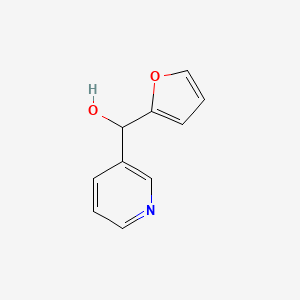
![[3-(2-Chloro-4-fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165134.png)
![N-(3-methyl-1H-pyrazol-5-yl)-2-({3-[3-(4-methylpiperidin-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B3165139.png)
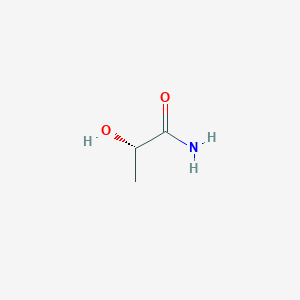
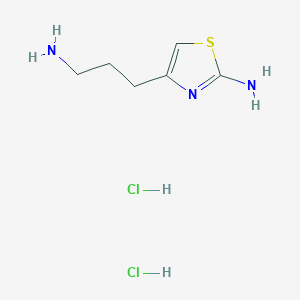
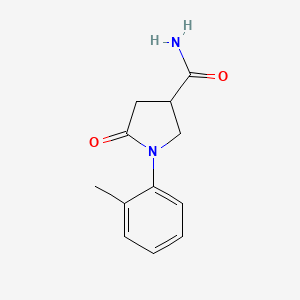
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}naphthalen-1-amine](/img/structure/B3165161.png)
